4-chloro-2,5-dimethyl-N-[2-(trifluoromethyl)phenyl]benzenesulfonamide
Description
4-chloro-2,5-dimethyl-N-[2-(trifluoromethyl)phenyl]benzenesulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. This compound features a sulfonamide group attached to a benzene ring, which is further substituted with chloro, dimethyl, and trifluoromethyl groups. The presence of these substituents can significantly influence the compound’s chemical properties and biological activities.
Properties
IUPAC Name |
4-chloro-2,5-dimethyl-N-[2-(trifluoromethyl)phenyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClF3NO2S/c1-9-8-14(10(2)7-12(9)16)23(21,22)20-13-6-4-3-5-11(13)15(17,18)19/h3-8,20H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRXADEAXVDNZJT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)C)S(=O)(=O)NC2=CC=CC=C2C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClF3NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-2,5-dimethyl-N-[2-(trifluoromethyl)phenyl]benzenesulfonamide can be achieved through a multi-step process involving the following key steps:
Nitration and Reduction: The starting material, 4-chloro-2,5-dimethylbenzenesulfonyl chloride, undergoes nitration to introduce a nitro group. This is followed by reduction to convert the nitro group to an amino group.
Sulfonamide Formation: The amino compound is then reacted with 2-(trifluoromethyl)benzenesulfonyl chloride under basic conditions to form the desired sulfonamide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled temperatures, and pressure conditions to facilitate the reactions. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
4-chloro-2,5-dimethyl-N-[2-(trifluoromethyl)phenyl]benzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly involving the sulfonamide group.
Coupling Reactions: The aromatic rings can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids in the presence of bases.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups replacing the chloro group, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
4-chloro-2,5-dimethyl-N-[2-(trifluoromethyl)phenyl]benzenesulfonamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential antimicrobial and anti-inflammatory properties.
Biological Research: Used as a tool compound to investigate the role of sulfonamides in biological systems.
Chemical Synthesis: Serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: Explored for its potential use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-chloro-2,5-dimethyl-N-[2-(trifluoromethyl)phenyl]benzenesulfonamide involves its interaction with biological targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity by binding to the active site. This inhibition can disrupt essential biological processes, leading to antimicrobial or anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
4-chloro-2,5-dimethylbenzenesulfonamide: Lacks the trifluoromethyl group, which may result in different biological activities.
2,5-dimethyl-N-[2-(trifluoromethyl)phenyl]benzenesulfonamide: Lacks the chloro group, potentially altering its chemical reactivity.
4-chloro-N-[2-(trifluoromethyl)phenyl]benzenesulfonamide: Lacks the dimethyl groups, which can affect its steric properties and interactions with biological targets.
Uniqueness
The unique combination of chloro, dimethyl, and trifluoromethyl groups in 4-chloro-2,5-dimethyl-N-[2-(trifluoromethyl)phenyl]benzenesulfonamide contributes to its distinct chemical and biological properties. These substituents can influence the compound’s solubility, stability, and ability to interact with specific biological targets, making it a valuable compound for research and potential therapeutic applications.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
